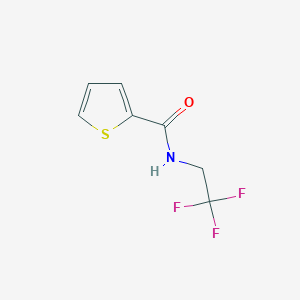

N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide

Description

N-(2,2,2-Trifluoroethyl)thiophene-2-carboxamide is a fluorinated thiophene derivative characterized by a thiophene-2-carboxamide backbone substituted with a 2,2,2-trifluoroethyl group at the amide nitrogen. The trifluoroethyl moiety introduces significant electron-withdrawing effects and lipophilicity, which are critical for modulating bioavailability and target interactions in pharmaceutical contexts .

Properties

IUPAC Name |

N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NOS/c8-7(9,10)4-11-6(12)5-2-1-3-13-5/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKSZICJVPCAAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with 2,2,2-trifluoroethylamine. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction proceeds through the formation of an intermediate amide bond, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiophene derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic reagents like halogens, nitrating agents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiophene derivatives.

Substitution: Halogenated thiophenes, nitrothiophenes.

Scientific Research Applications

N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that exhibit enhanced metabolic stability and bioavailability.

Mechanism of Action

The mechanism of action of N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

Nitrothiophene Carboxamides

- N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (): Structure: Incorporates a nitro group at the thiophene 5-position and a trifluoromethyl-substituted arylthiazole. Properties: Molecular formula C₁₆H₁₀F₃N₃O₄S₂, purity 42%. Comparison: The trifluoroethyl group in the target compound lacks the nitro group but retains fluorine’s metabolic stability benefits, suggesting a different mechanism of action.

N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide ():

- Structure : Features a difluorophenyl-thiazole substituent.

- Properties : Molecular formula C₁₄H₇F₂N₃O₃S₂, purity 99.05%. Fluorine atoms on the phenyl ring enhance hydrophobicity and membrane permeability .

- Comparison : The target compound’s trifluoroethyl group may offer greater conformational flexibility compared to the rigid difluorophenyl-thiazole moiety.

Aryl-Substituted Thiophene Carboxamides

- N-(2-Nitrophenyl)thiophene-2-carboxamide ():

- Structure : A nitro-substituted aryl group at the amide nitrogen.

- Properties : Dihedral angles between thiophene and benzene rings (8.5–13.5°) influence stacking interactions. The nitro group facilitates hydrogen bonding (C–H⋯O/S), absent in the trifluoroethyl analog .

- Comparison : The trifluoroethyl group’s smaller size and lack of hydrogen-bonding capability may reduce crystal packing efficiency but improve solubility.

Halogenated Alkyl Analogs

- N-{2,2,2-Trichloro-1-[(4-methoxyphenyl)amino]ethyl}thiophene-2-carboxamide (): Structure: Trichloroethyl substituent with a methoxyphenyl group. Properties: Molecular formula C₁₃H₁₂Cl₃N₂O₂S. Chlorine atoms increase molecular weight and polarizability compared to fluorine. Comparison: The trifluoroethyl group’s lower atomic weight and higher electronegativity may enhance pharmacokinetic profiles (e.g., reduced toxicity) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a carboxamide group and a trifluoroethyl moiety. The trifluoroethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Modulation : The compound may interact with enzymes, altering their activity. For instance, similar compounds have been shown to inhibit DprE1, an enzyme critical for the survival of Mycobacterium tuberculosis .

- Receptor Binding : The structural characteristics allow it to bind to specific receptors, potentially modulating signaling pathways involved in various diseases.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance:

- Mycobacterium tuberculosis : Compounds similar to this compound have demonstrated inhibitory effects on M. tuberculosis DprE1 with IC50 values as low as 0.1 μg/mL . This suggests potential applications in treating tuberculosis.

| Compound | Target | IC50 (μg/mL) |

|---|---|---|

| 297F | DprE1 | 0.1 |

| 25a | DprE1 | 0.24 |

Cytotoxicity

While exploring the efficacy against pathogens, it is crucial to assess cytotoxicity:

- Cell Lines Tested : Cytotoxicity was evaluated on Vero and HepG2 cell lines. The compound displayed variable toxicity levels with IC50 values indicating moderate cytotoxic effects .

| Cell Line | IC50 (μg/mL) |

|---|---|

| Vero | 3.62 |

| HepG2 | 36.79 |

Case Studies and Research Findings

- DprE1 Inhibition : A study focused on thiophene derivatives revealed that compounds structurally related to this compound exhibited potent DprE1 inhibition and good antimycobacterial activity in vitro and in vivo .

- Structure-Activity Relationship (SAR) : SAR studies indicated that modifications in the side chains flanking the thiophene core significantly influenced biological activity. Smaller substituents enhanced selectivity and potency against M. tuberculosis .

- Comparative Analysis : When compared to other compounds like 4-Bromo-N-(2,2,2-trifluoroethyl)benzamide and 4-Bromo-2,2,2-trifluoroacetophenone, this compound showed unique reactivity due to its specific functional groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.